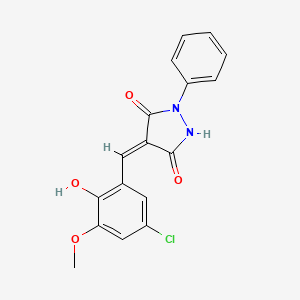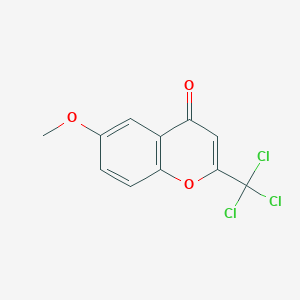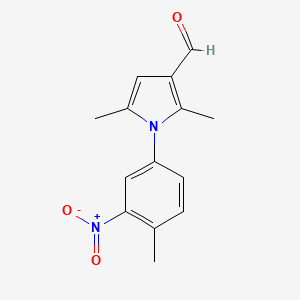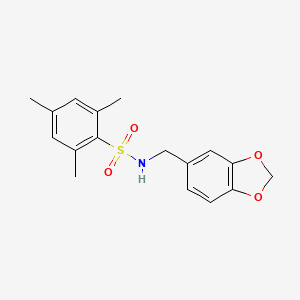
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has been the subject of scientific research due to its potential uses in the medical field. This compound is also known as chalcone derivative and has been synthesized by various methods. In
Mécanisme D'action
The mechanism of action of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation. It has also been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This inhibition leads to the anti-inflammatory properties of this compound.
Biochemical and Physiological Effects:
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the activity of various enzymes involved in the metabolism of glucose, leading to its anti-diabetic effects. In addition, it has been found to inhibit the production of various cytokines and chemokines involved in inflammation, leading to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential uses in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been found to have low toxicity and high selectivity towards cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione. One direction is to optimize its synthesis method to increase its yield and purity. Another direction is to further investigate its mechanism of action to fully understand its therapeutic potential. In addition, future research can focus on the development of novel derivatives of this compound to improve its solubility and selectivity towards cancer cells. Finally, future research can focus on the development of new drug delivery systems to improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been achieved by various methods. One of the most common methods is the reaction of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with phenylhydrazine in the presence of acetic acid and refluxing the mixture for several hours. The resulting intermediate is then treated with ethyl acetoacetate and heated under reflux to obtain the final product.
Applications De Recherche Scientifique
4-(5-chloro-2-hydroxy-3-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been the subject of scientific research due to its potential uses in the medical field. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, it has also been found to have anti-diabetic and anti-inflammatory properties.
Propriétés
IUPAC Name |
(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-24-14-9-11(18)7-10(15(14)21)8-13-16(22)19-20(17(13)23)12-5-3-2-4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRPOXCUAPPXSN-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5741236.png)


![N-[4-(dimethylamino)-1-naphthyl]-1-naphthamide](/img/structure/B5741254.png)
![N'-{[2-(2-thienyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741259.png)

![2-[(4-isopropylbenzyl)(propyl)amino]ethanol](/img/structure/B5741272.png)
![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5741291.png)
![4-[({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5741297.png)
